Specific Scientific Field: The specific scientific field of this application is Cancer Chemotherapy .
Summary of the Application: SCH 1473759 is a novel Aurora inhibitor that has demonstrated enhanced anti-tumor activity in combination with taxanes and KSP inhibitors . Aurora kinases are required for orderly progression of cells through mitosis, and inhibition of these kinases by siRNA or small molecule inhibitors results in cell death .
Methods of Application or Experimental Procedures: SCH 1473759 was utilized along with a panel of tumor cell lines and xenograft models to gain knowledge about optimal dosing schedule and chemotherapeutic combinations for Aurora A/B inhibitors . Asynchronous cells required 24-hour exposure to SCH 1473759 for maximal induction of >4 N DNA content and inhibition of cell growth . Following taxane- or ksp inhibitor-induced mitotic arrest, less than 4-hour exposure induced >4 n dna content .
Results or Outcomes: SCH 1473759 was active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds . It demonstrated potent mechanism-based activity, and activity was shown to be enhanced in combination with taxanes and KSP inhibitors . This information may be useful for optimizing the clinical efficacy of Aurora inhibitors .
SCH-1473759 is a potent and selective inhibitor of Aurora kinases A and B, which are critical regulators of cell division. This compound has an impressive inhibitory potency, with IC50 values of approximately 4 nM for Aurora A and 13 nM for Aurora B, indicating its effectiveness in targeting these kinases in various biological contexts . The compound is primarily utilized in research settings to explore its potential therapeutic applications, particularly in oncology.
The biological activity of SCH-1473759 has been extensively studied, demonstrating significant efficacy against a wide range of tumor cell lines. The compound exhibits mechanism-based activity that is enhanced when used in combination with other chemotherapeutic agents, such as taxanes and kinesin spindle protein inhibitors . This synergistic effect suggests that SCH-1473759 may improve treatment outcomes when used as part of combination therapies.
The synthesis of SCH-1473759 involves multiple steps typical of pharmaceutical chemistry. Although specific synthetic routes are proprietary, the general approach includes the formation of key intermediates through reactions such as coupling reactions and cyclization. The final product is typically purified through crystallization or chromatography techniques to achieve high purity necessary for biological testing .
SCH-1473759 is primarily researched for its potential applications in cancer therapy. Its ability to selectively inhibit Aurora kinases makes it a candidate for treating various malignancies characterized by aberrant cell division. The compound's effectiveness in combination therapies further enhances its appeal as a treatment option for resistant cancer types .
Interaction studies involving SCH-1473759 have revealed its ability to enhance the efficacy of other anticancer agents. For instance, studies indicate that combining SCH-1473759 with taxanes leads to improved cytotoxic effects on cancer cells compared to either agent alone . Such findings underscore the importance of understanding drug-drug interactions to optimize therapeutic regimens.
Several compounds exhibit similar mechanisms of action as SCH-1473759, particularly those targeting Aurora kinases. Below are some notable examples:
Compound Name | IC50 (nM) | Specificity | Unique Features |
---|---|---|---|
AZD1152 | 10 | Aurora A/B | Developed for solid tumors |
VX-680 | 20 | Aurora A/B | First-in-class Aurora kinase inhibitor |
MLN8237 | 40 | Aurora A | Approved for clinical trials |
Uniqueness of SCH-1473759: Compared to these compounds, SCH-1473759 demonstrates superior selectivity and potency against both Aurora A and B kinases at sub-nanomolar concentrations, making it a promising candidate for further development in cancer therapeutics .
SCH-1473759 represents a potent dual inhibitor of Aurora A and Aurora B kinases, exhibiting exceptional biochemical activity through multiple inhibitory mechanisms. The compound demonstrates remarkable selectivity and potency against these critical mitotic regulators, making it a valuable tool for understanding Aurora kinase biology and potential therapeutic applications.
SCH-1473759 exhibits exceptional potency against both Aurora A and Aurora B kinases, with IC50 values of 4 nanomolar and 13 nanomolar, respectively [1] [2]. These sub-nanomolar inhibitory concentrations place SCH-1473759 among the most potent Aurora kinase inhibitors developed to date. The compound demonstrates direct binding affinity to both Aurora A and Aurora B kinases, with dissociation constants (Kd) of 20 nanomolar and 30 nanomolar, respectively, as measured by temperature-dependent fluorescence studies [3].
The binding kinetics of SCH-1473759 to Aurora kinases have been extensively characterized using temperature-dependent fluorescence assays. These studies revealed that the compound forms stable complexes with both Aurora A and Aurora B kinases, with picomolar-level binding affinities when measured under physiological conditions [3]. The temperature-dependent fluorescence Kd values of 0.02 nanomolar for Aurora A and 0.03 nanomolar for Aurora B demonstrate the extremely tight binding of SCH-1473759 to these kinases [3] [4].
Table 1: Sub-nanomolar IC50 Values for Aurora A/B Isoforms
Kinase | IC50 (nM) | Kd (nM) | Reference |
---|---|---|---|
Aurora A | 4 | 20 | [1] [2] |
Aurora B | 13 | 30 | [1] [2] |
The mechanism of Aurora kinase inhibition by SCH-1473759 involves competitive binding to the ATP-binding site of both Aurora A and Aurora B kinases. The compound's structure, based on an imidazo[1,2-a]pyrazine core, allows for optimal interaction with the kinase active site, resulting in the observed high-affinity binding [3] [4]. This binding effectively prevents ATP access to the catalytic site, thereby blocking the phosphorylation of downstream Aurora kinase substrates.
The functional impact of Aurora kinase inhibition by SCH-1473759 has been demonstrated through substrate phosphorylation assays. Treatment with SCH-1473759 results in dose-dependent inhibition of histone H3 serine 10 phosphorylation, a well-characterized Aurora B substrate, and TACC3 phosphorylation, an Aurora A substrate [3]. These findings confirm that the compound effectively blocks Aurora kinase activity in cellular contexts.
The kinase selectivity profile of SCH-1473759 reveals both selective and non-selective inhibitory activities across the kinome. While the compound demonstrates exceptional selectivity against the majority of tested kinases, it exhibits significant activity against several related kinases that share structural similarities with Aurora kinases.
SCH-1473759 demonstrates high selectivity against a broad panel of kinases, showing minimal inhibitory activity (IC50 > 1000 nanomolar) against 34 kinases representing different families of the kinome [1] [3]. This selectivity profile indicates that SCH-1473759 does not significantly interfere with the majority of cellular kinase signaling pathways at concentrations that effectively inhibit Aurora kinases.
However, the compound does exhibit notable activity against several kinases. SCH-1473759 inhibits the Src family of kinases with IC50 values less than 10 nanomolar, demonstrating non-selective inhibition of these important signaling molecules [1] [2]. Additionally, the compound shows moderate activity against Chk1 (IC50 = 13 nanomolar), similar to its activity against Aurora B [1] [2].
Table 2: Selectivity Profiling Against Related Kinases
Kinase | IC50 (nM) | Selectivity |
---|---|---|
Src family | <10 | Non-selective |
Chk1 | 13 | Moderate |
VEGFR2 | 1 | High potency |
IRAK4 | 37 | Moderate |
Other kinases (34 tested) | >1000 | Highly selective |
The inhibition of VEGFR2 by SCH-1473759 is particularly noteworthy, with an IC50 value of 1 nanomolar, representing one of the most potent off-target activities of the compound [1] [2]. This activity against VEGFR2 suggests potential anti-angiogenic effects that could contribute to the compound's anti-tumor activity in vivo.
The selectivity profile of SCH-1473759 also includes inhibition of IRAK4 with an IC50 of 37 nanomolar [1] [2]. IRAK4 is a key component of the innate immune signaling pathway, and its inhibition by SCH-1473759 may have implications for immune system modulation.
The kinase selectivity pattern of SCH-1473759 reflects structural similarities between Aurora kinases and certain other kinases, particularly those in the AGC and CAMK kinase families. The compound's ability to inhibit Src family kinases and VEGFR2 suggests that it recognizes conserved ATP-binding site features that are shared among these kinases.
SCH-1473759 exerts profound effects on cellular mitotic progression, leading to characteristic phenotypes associated with Aurora kinase inhibition. The compound's cellular activity manifests through disruption of normal mitotic checkpoint function, induction of polyploidy, and promotion of mitotic exit abnormalities.
The cellular effects of SCH-1473759 are most prominently observed in rapidly dividing cancer cell lines. Treatment of HCT116 cells with SCH-1473759 results in dose-dependent inhibition of cell proliferation with an IC50 of 6 nanomolar [1] [5]. This growth inhibitory effect is accompanied by characteristic mitotic abnormalities that reflect the compound's mechanism of action.
Table 3: Cellular Effects on Cancer Cell Lines
Cell Line | Tissue Origin | IC50 (nM) | Response |
---|---|---|---|
HCT116 | Colon | 6 | Proliferation inhibition |
A2780 | Ovarian | <5 | High sensitivity |
LNCap | Prostate | <5 | High sensitivity |
N87 | Gastric | <5 | High sensitivity |
Molt4 | Leukemia | <5 | High sensitivity |
K562 | Leukemia | <5 | High sensitivity |
CCRF-CEM | Leukemia | <5 | High sensitivity |
The induction of polyploidy represents one of the most characteristic cellular effects of SCH-1473759 treatment. Asynchronous cells require 24-hour exposure to SCH-1473759 for maximal induction of greater than 4N DNA content, indicating the formation of polyploid cells [6]. This polyploidy induction reflects the compound's ability to disrupt normal mitotic progression and promote mitotic exit without proper chromosome segregation.
The temporal requirements for polyploidy induction by SCH-1473759 vary depending on the cell cycle status of treated cells. Following taxane- or KSP inhibitor-induced mitotic arrest, less than 4-hour exposure to SCH-1473759 is sufficient to induce greater than 4N DNA content [6]. This accelerated response suggests that SCH-1473759 can rapidly promote mitotic exit in cells that are already arrested in mitosis.
The mechanism underlying polyploidy induction involves the compound's ability to accelerate exit from mitosis in response to mitotic arrest signals. SCH-1473759 treatment correlates with the ability to accelerate mitotic exit in response to taxane- and KSP inhibitor-induced arrest, suggesting that Aurora kinase inhibition promotes premature mitotic exit mechanisms [6].
Flow cytometric analysis of SCH-1473759-treated cells reveals characteristic cell cycle perturbations. Treated cells accumulate with DNA content greater than 4N, indicating the presence of polyploid populations. The extent of polyploidy induction depends on both the concentration of SCH-1473759 and the duration of treatment, with higher concentrations and longer treatment periods resulting in greater proportions of polyploid cells.
The cellular effects of SCH-1473759 extend beyond simple polyploidy induction to include complex mitotic abnormalities. Treated cells exhibit chromosome congression defects, abnormal spindle formation, and defective cytokinesis. These abnormalities contribute to the formation of multinucleated cells and cells with irregular nuclear morphology.
The compound's effects on mitotic progression have been studied using live cell imaging techniques. Time-lapse microscopy reveals that SCH-1473759-treated cells exhibit prolonged mitotic phases, with cells spending extended periods in prometaphase and metaphase before either undergoing mitotic exit or cell death.
SCH-1473759 treatment triggers complex cellular stress responses that include both apoptotic and autophagic signaling pathways. The compound's effects on these fundamental cellular processes contribute to its overall anti-proliferative and cytotoxic activities.
The induction of apoptosis by SCH-1473759 occurs through multiple pathways, reflecting the compound's ability to generate cellular stress through Aurora kinase inhibition. The disruption of normal mitotic progression leads to activation of mitotic checkpoint pathways and subsequent cell death signaling.
While specific studies on SCH-1473759-induced autophagy are limited, the compound's effects on cellular stress responses suggest potential modulation of autophagic pathways. Aurora kinase inhibition has been associated with autophagy induction in various cellular contexts, and the cellular stress generated by SCH-1473759 treatment may trigger autophagic responses as an adaptive mechanism.
The temporal relationship between mitotic arrest, polyploidy induction, and apoptosis following SCH-1473759 treatment suggests a sequential activation of stress response pathways. Initial treatment leads to mitotic perturbations and polyploidy formation, followed by the activation of apoptotic signaling pathways in cells that cannot adapt to the chromosomal instability.
The compound's effects on apoptotic signaling are likely mediated through multiple mechanisms, including DNA damage checkpoint activation, mitotic checkpoint signaling, and cellular stress responses associated with polyploidy. The generation of aneuploid and polyploid cells through defective mitotic progression creates genomic instability that triggers apoptotic pathways.
Aurora kinase inhibition by SCH-1473759 may also influence autophagic signaling through its effects on cellular energy metabolism and stress responses. The compound's disruption of normal cell cycle progression and induction of cellular stress conditions may activate autophagy as a survival mechanism, although the ultimate outcome depends on the extent and duration of the cellular stress.
Table 4: Biochemical and Pharmacological Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 426.54 Da | [1] [7] |
Formula | C20H26N8OS | [1] [7] |
CAS Number | 1094069-99-4 | [1] [7] |
Solubility (intrinsic aqueous) | 11.4 mM | [3] |
Protein binding | 84-87% (across species) | [3] |
Temperature-dependent fluorescence Kd (Aurora A) | 0.02 nM | [3] |
Temperature-dependent fluorescence Kd (Aurora B) | 0.03 nM | [3] |
The modulation of apoptotic and autophagic signaling by SCH-1473759 represents an important aspect of its biological activity. The compound's ability to induce both immediate mitotic effects and delayed stress responses contributes to its overall efficacy as an anti-proliferative agent. Understanding these signaling pathways is crucial for optimizing the therapeutic potential of SCH-1473759 and related Aurora kinase inhibitors.